Sodium 1'-[(tert-butoxy)carbonyl]-2,3-dihydrospiro[indene-1,4'-piperidine]-3-carboxylate
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Overview
Description
“Sodium 1’-[(tert-butoxy)carbonyl]-2,3-dihydrospiro[indene-1,4’-piperidine]-3-carboxylate” is a complex organic compound. It contains a sodium atom, a tert-butoxy carbonyl group (also known as a Boc group), a spiro[indene-1,4’-piperidine] moiety, and a carboxylate group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the spiro[indene-1,4’-piperidine] system, which involves two rings sharing a single atom. The Boc group would add steric bulk to the molecule, and the carboxylate group would provide an ionic character due to the sodium ion .Chemical Reactions Analysis
The Boc group is commonly used in organic synthesis as a protecting group for amines . Therefore, reactions involving this compound could potentially include the removal or addition of this protecting group. The carboxylate group could also participate in various reactions, particularly those involving acid-base chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the conditions under which it’s studied. For example, the presence of the sodium carboxylate group suggests that the compound would be polar and might be soluble in polar solvents .Scientific Research Applications
Synthetic Routes and Chemical Transformations
Synthesis of Spirocompounds : Sodium 1'-[(tert-butoxy)carbonyl]-2,3-dihydrospiro[indene-1,4'-piperidine]-3-carboxylate is used in the synthesis of spiro[indole-3,4′-piperidin]-2-ones, a process that involves steps such as anilide formation, N(1)-protection, and intramolecular cyclization under Pd catalysis. This method is significant in preparing various spirocompounds with potential biological activity (Freund & Mederski, 2000).
Creation of Novel Spiroproducts : Another application is in the formation of unique spiroproducts, such as 3,5'-dioxo-2'-phenyl-1,3-dihydrospiro[indene-2,4'-[1,3]oxazol]-1-yl acetates. These are produced through interactions involving N-benzoylglycine and ortho-formylbenzoic acids, showcasing the versatility of the compound in synthesizing new chemical entities (Younesi et al., 2009).
Synthesis of Acetyl-CoA Carboxylase Inhibitors : The compound is also instrumental in synthesizing acetyl-CoA carboxylase inhibitors. This involves creating a N-2 tert-butyl pyrazolospirolactam core, which is part of a broader strategy to develop inhibitors with potential therapeutic uses (Huard et al., 2012).
Advanced Chemical Studies and Applications
Study of Reaction Mechanisms : Research has also delved into understanding reaction mechanisms involving tert-butylpiperidin-4-one-1-carboxylate and sodium bis(trimethylsilyl)amide. Such studies help in exploring the diverse reactions and potential applications of piperidine derivatives (Moskalenko & Boev, 2012).
Formation of CF3-containing Spirocompounds : The compound is used in creating CF3-containing spiro[indene-2,3′-piperidine] derivatives. This involves multi-component reactions indicating its role in generating complex molecules with potential pharmaceutical applications (Dai et al., 2012).
Separation Processes in Chemistry : It also finds application in separation processes, such as the separation of organic solvents from aqueous solutions using Good's buffer HEPES-Na, demonstrating its utility in chemical engineering and purification methods (Gupta et al., 2016).
Formation of Novel Organic Ligands : Additionally, it's involved in the synthesis of novel polycyano-containing organic ligands, showcasing its utility in developing new compounds for applications in organic electronics and as components in ionic liquids (Karpov et al., 2016).
Enantioselective Synthesis and Investigations : The compound is used in enantioselective synthesis and thermodynamic investigations, such as the separation of enantiomers, crucial for pharmaceutical applications where specific stereochemistry is essential (Rane et al., 2021).
Future Directions
properties
IUPAC Name |
sodium;1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[1,2-dihydroindene-3,4'-piperidine]-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4.Na/c1-18(2,3)24-17(23)20-10-8-19(9-11-20)12-14(16(21)22)13-6-4-5-7-15(13)19;/h4-7,14H,8-12H2,1-3H3,(H,21,22);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZOCJFPGNQORV-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(C3=CC=CC=C23)C(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24NNaO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 1'-[(tert-butoxy)carbonyl]-2,3-dihydrospiro[indene-1,4'-piperidine]-3-carboxylate |
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